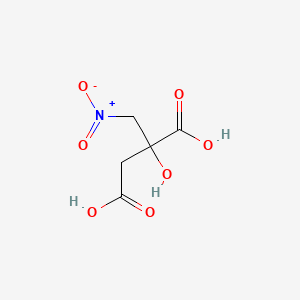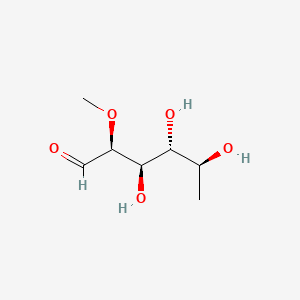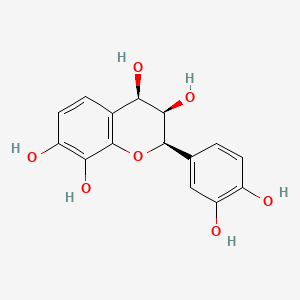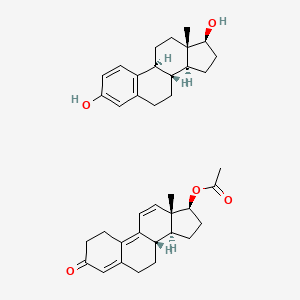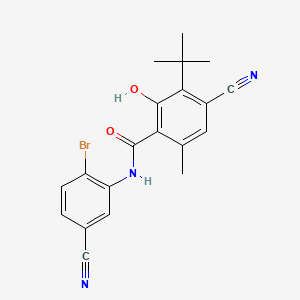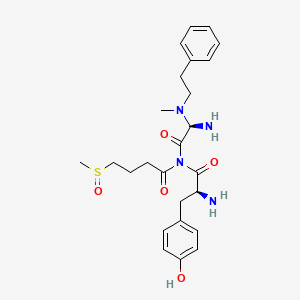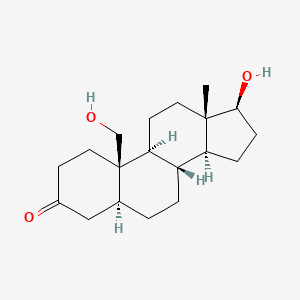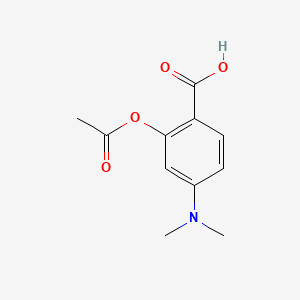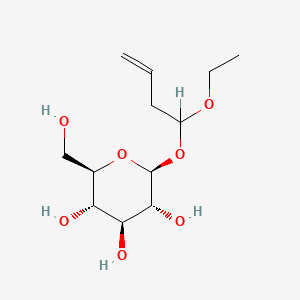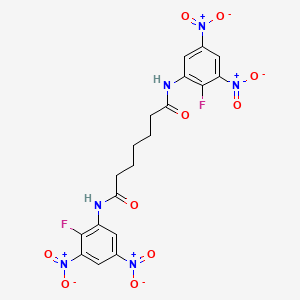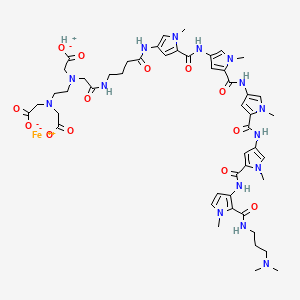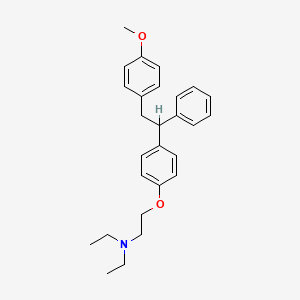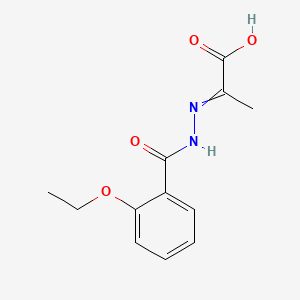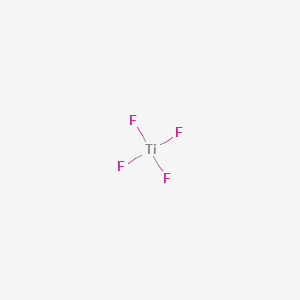
テトラフルオロチタン(IV)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
テトラフルオロチタンは、化学式TiF₄を持つ無機化合物です。白色の吸湿性固体として存在し、強いルイス酸性を示すことで知られています。 チタンの他のテトラハライドとは異なり、テトラフルオロチタンは重合構造をとります .
2. 製法
合成経路と反応条件: テトラフルオロチタンを調製するための従来の方法は、四塩化チタンを過剰量のフッ化水素で処理することです。
TiCl4+4HF→TiF4+4HCl
精製は昇華によって行われ、昇華は重合構造の可逆的な解裂を伴います {_svg_2}.
工業的製造方法: テトラフルオロチタンの工業的製造は、一般的に実験室での調製と同じ合成経路に従います。 反応は、製品の純度と収率を確保するために、制御された条件下で行われます .
科学的研究の応用
テトラフルオロチタンは、科学研究でいくつかの応用があります。
作用機序
テトラフルオロチタンが効果を発揮する機序は、その用途によって異なります。
6. 類似化合物の比較
テトラフルオロチタンは、他のチタンハライドやテトラフルオライドと比較することができます。
三フッ化チタン(TiF₃): 欠陥ペロブスカイト様構造を持つ、紫色の常磁性固体.
四フッ化トリウム(ThF₄): 核用途で使用されます.
四フッ化ウラン(UF₄): 核産業で使用される、緑色の結晶性固体.
生化学分析
Biochemical Properties
Titanium tetrafluoride plays a significant role in biochemical reactions due to its strong Lewis acidity. It forms adducts with many ligands, which makes it a versatile reagent in biochemical processes. Titanium tetrafluoride interacts with various enzymes, proteins, and other biomolecules. For example, it forms complexes with acetonitrile, resulting in the formation of cis-TiF₄(CH₃CN)₂ . Additionally, titanium tetrafluoride is used in the preparation of organofluorine compounds, which are important in various biochemical applications .
Cellular Effects
Titanium tetrafluoride has been shown to have cytotoxic effects on various cell types. Studies have demonstrated that titanium tetrafluoride can reduce cell viability and affect cell stiffness. For instance, NIH/3T3 fibroblasts exposed to titanium tetrafluoride showed reduced cell viability and stiffness, depending on the concentration and exposure time . Titanium tetrafluoride also influences cell signaling pathways, gene expression, and cellular metabolism, making it a compound of interest in cellular studies .
Molecular Mechanism
The molecular mechanism of titanium tetrafluoride involves its strong Lewis acidity, which allows it to form complexes with various ligands. Titanium tetrafluoride forms adducts with ligands such as acetonitrile, resulting in the formation of complexes like cis-TiF₄(CH₃CN)₂ . These interactions can lead to enzyme inhibition or activation and changes in gene expression. The binding interactions of titanium tetrafluoride with biomolecules are crucial for its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of titanium tetrafluoride can change over time. Titanium tetrafluoride is known to be hygroscopic, which means it can absorb moisture from the environment. This property can affect its stability and degradation over time. Studies have shown that titanium tetrafluoride can form stable complexes with ligands, but its effects on cellular function can vary depending on the duration of exposure . Long-term studies are needed to fully understand the temporal effects of titanium tetrafluoride on cellular function.
Dosage Effects in Animal Models
The effects of titanium tetrafluoride vary with different dosages in animal models. Studies have shown that titanium tetrafluoride can have toxic effects at high doses. For example, in vivo studies on Wistar rats demonstrated that titanium tetrafluoride varnish reduced the number and severity of caries lesions without causing oral soft tissue toxicity . The threshold effects and toxic effects at high doses need to be further investigated to determine the safe dosage range for titanium tetrafluoride in animal models .
Metabolic Pathways
Titanium tetrafluoride is involved in various metabolic pathways due to its strong Lewis acidity. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, titanium tetrafluoride can form complexes with fluoride, resulting in the formation of hexafluorotitanates . These interactions can influence metabolic pathways and have significant biochemical implications .
Transport and Distribution
Titanium tetrafluoride is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its strong Lewis acidity allows it to form complexes with various ligands, which can affect its localization and accumulation within cells . The transport and distribution of titanium tetrafluoride are crucial for its biochemical effects and need to be further studied to understand its behavior in biological systems .
Subcellular Localization
The subcellular localization of titanium tetrafluoride is influenced by its interactions with biomolecules and its strong Lewis acidity. Titanium tetrafluoride can form complexes with ligands, which can direct it to specific compartments or organelles within the cell . These interactions can affect its activity and function, making it important to study the subcellular localization of titanium tetrafluoride to understand its biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions: The traditional method for preparing titanium tetrafluoride involves the treatment of titanium tetrachloride with an excess of hydrogen fluoride:
TiCl4+4HF→TiF4+4HCl
Purification is achieved through sublimation, which involves the reversible cracking of the polymeric structure .
Industrial Production Methods: Industrial production of titanium tetrafluoride typically follows the same synthetic route as the laboratory preparation. The reaction is conducted under controlled conditions to ensure the purity and yield of the product .
化学反応の分析
反応の種類: テトラフルオロチタンは、以下のを含むさまざまな種類の化学反応を起こします。
一般的な試薬と条件:
フッ化水素: テトラフルオロチタンの調製に使用されます。
アセトニトリル: テトラフルオロチタンとの特定の錯体を形成するために使用されます。
主要な製品:
ヘキサフルオロチタン酸塩: これらの塩は、フッ化水素の存在下でpH<4で安定しており、加水分解して酸化物を生成します.
類似化合物との比較
Titanium tetrafluoride can be compared with other titanium halides and tetrafluorides:
Titanium Trifluoride (TiF₃): A violet, paramagnetic solid with a defect perovskite-like structure.
Thorium Tetrafluoride (ThF₄): Used in nuclear applications.
Uranium Tetrafluoride (UF₄): A green crystalline solid used in the nuclear industry.
Titanium tetrafluoride is unique due to its strong Lewis acid properties and its polymeric structure, which distinguishes it from other titanium halides .
特性
CAS番号 |
7783-63-3 |
|---|---|
分子式 |
F4Ti |
分子量 |
123.861 g/mol |
IUPAC名 |
titanium(4+);tetrafluoride |
InChI |
InChI=1S/4FH.Ti/h4*1H;/q;;;;+4/p-4 |
InChIキー |
XROWMBWRMNHXMF-UHFFFAOYSA-J |
SMILES |
F[Ti](F)(F)F |
正規SMILES |
[F-].[F-].[F-].[F-].[Ti+4] |
Key on ui other cas no. |
51142-88-2 7783-63-3 |
物理的記述 |
White highly hygroscopic solid; [Merck Index] White odorless crystals; [Alfa Aesar MSDS] |
ピクトグラム |
Corrosive; Irritant |
同義語 |
TiF4 titanium fluoride titanium tetrafluoride |
製品の起源 |
United States |
Q1: How does titanium tetrafluoride interact with dental hard tissues?
A1: TiF4 reacts with hydroxyapatite in enamel and dentin, forming a glaze-like layer of titanium dioxide (TiO2) and calcium fluoride (CaF2) precipitates. [, , , ] This layer acts as a barrier against acid attack, reducing demineralization and enhancing remineralization. [, , , ]
Q2: How does the TiO2 layer contribute to the cariostatic effect of TiF4?
A2: The TiO2 layer formed is acid-resistant, hydrophobic, and mechanically tough. [] It provides a physical barrier against acid penetration and bacterial adhesion, thus contributing to the long-term protection against caries. [, , ]
Q3: What is the molecular formula and weight of titanium tetrafluoride?
A3: The molecular formula of titanium tetrafluoride is TiF4, and its molecular weight is 123.86 g/mol.
Q4: How does TiF4 perform in acidic environments?
A4: TiF4 demonstrates good stability in acidic environments due to the formation of a protective titanium dioxide layer. [, ] This property makes it suitable for applications in dentistry, where it can withstand acidic challenges from food and beverages. []
Q5: Has TiF4 been investigated for applications beyond dentistry?
A5: Yes, TiF4 has shown potential as a catalyst in organic synthesis reactions, particularly in polymerization reactions. [] Further research is exploring its applications in other fields.
Q6: What types of reactions can TiF4 catalyze?
A6: TiF4, in combination with triisobutyl aluminum, acts as a Ziegler-Natta catalyst for the polymerization of butadiene. [] This catalyst system produces polymers with distinct characteristics compared to traditional titanium tetrachloride-based catalysts. []
Q7: Have computational methods been used to study TiF4?
A7: While the provided articles don't delve into specific computational studies, computational chemistry techniques like molecular modeling and density functional theory calculations could be employed to investigate TiF4's interactions with tooth enamel at the molecular level, predict the properties of TiF4-modified surfaces, and potentially design novel TiF4-based dental materials.
Q8: How does the concentration of TiF4 affect its efficacy in preventing enamel erosion?
A8: Studies have shown that higher concentrations of TiF4 (e.g., 4%) are more effective in reducing enamel erosion compared to lower concentrations (e.g., 1%). [] This suggests a concentration-dependent effect of TiF4 on enamel protection. []
Q9: What in vitro models have been used to study the effects of TiF4 on dental caries?
A9: Researchers have utilized various in vitro models to study the efficacy of TiF4 against caries, including: * Artificial caries solutions: These solutions simulate the acidic environment of the oral cavity and are used to assess the ability of TiF4 to prevent enamel demineralization. [] * Microcosm biofilm models: These models mimic the complex bacterial communities found in dental plaque and are used to evaluate the effects of TiF4 on biofilm viability, metabolic activity, and dentin demineralization. [, ]
Q10: Are there any known adverse effects associated with the use of TiF4 in dentistry?
A10: While generally considered safe for dental applications, some studies report potential adverse effects of TiF4, including: * Enamel staining: A case report noted extrinsic pigmentation on enamel treated with 4% TiF4, which was partially removed by professional prophylaxis. [] * Cytotoxicity: One study found that high concentrations of TiF4 showed weak viability in keratinocyte cell cultures. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


